molecular formula C21H15Cl3N4OS2 B2966952 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207012-84-7

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2966952
CAS No.: 1207012-84-7
M. Wt: 509.85
InChI Key: IOQYRUSHNXPJIG-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15Cl3N4OS2 and its molecular weight is 509.85. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been investigated for their potential anticancer activities. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown promising results against lung adenocarcinoma cells and mouse embryoblast cell lines, with specific compounds demonstrating selective cytotoxicity and inducing apoptosis in cancer cells (Evren et al., 2019).

Heterocyclic Synthesis

These compounds serve as precursors for synthesizing various heterocyclic compounds. Cascade reactions involving thioureido-acetamides lead to the formation of diverse heterocycles, contributing significantly to medicinal chemistry and drug design (Schmeyers & Kaupp, 2002).

In Vitro Antitumor Evaluation

Derivatives of this compound have been synthesized and evaluated for their in vitro antitumor activity against a range of human tumor cell lines. Specific benzothiazole and imidazole derivatives have shown considerable activity against certain cancer cell lines, highlighting their potential in anticancer drug development (Yurttaş et al., 2015).

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

Some derivatives have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with potential applications in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

α-Glucosidase Inhibitory Potential

Research has also explored the α-glucosidase inhibitory potential of N-aryl/aralkyl derivatives of related compounds, which could have implications in treating conditions like diabetes (Iftikhar et al., 2019).

Antihistamine Activity

Some analogs have been studied for their potential as antihistamines, specifically as histamine H3 receptor antagonists, indicating their potential use in allergy and inflammation treatments (Clitherow et al., 1996).

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N4OS2/c1-12-10-30-20(26-12)27-19(29)11-31-21-25-9-18(13-5-6-16(23)17(24)7-13)28(21)15-4-2-3-14(22)8-15/h2-10H,11H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQYRUSHNXPJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.